molecular formula C15H9FO B8472624 (3-Ethynylphenyl)(4-fluorophenyl)methanone CAS No. 918442-24-7

(3-Ethynylphenyl)(4-fluorophenyl)methanone

Cat. No.: B8472624
CAS No.: 918442-24-7
M. Wt: 224.23 g/mol
InChI Key: WNMIRCGBPKWNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Ethynylphenyl)(4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C15H9FO and its molecular weight is 224.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

918442-24-7

Molecular Formula

C15H9FO

Molecular Weight

224.23 g/mol

IUPAC Name

(3-ethynylphenyl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C15H9FO/c1-2-11-4-3-5-13(10-11)15(17)12-6-8-14(16)9-7-12/h1,3-10H

InChI Key

WNMIRCGBPKWNBR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 100 ml two-necked flask having a reflux condenser were charged 1.11 g (3.9 mmol) of 4-fluoro-3′-(3-hydroxy-3-methyl-1-butynyl)benzophenone and 165 mg (4.1 mmol) of NaOH (Kishida Chemical Co., Ltd.; 0.7 mm particles, 98%) and air in the flask was replaced by Ar gas. 20 ml of toluene was added to the mixture and the mixture was heated at 120° C. under reflux for 0.5 hour. Toluene was added to the reaction mixture and the mixture was washed with a saturated aqueous ammonium chloride solution and dried over magnesium sulfate and the solvent was removed by distillation under reduced pressure using an evaporator. The resultant crude reaction product was purified by column chromatography (hexane/AcOEt=10/1) using silica gel to obtain 0.5 g of 3-ethynyl-4′-fluorobenzophenone as yellow solid. (Yield: 53%)
Name
4-fluoro-3′-(3-hydroxy-3-methyl-1-butynyl)benzophenone
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.